N,N-diethylhexadecylamine
Overview
Description
N,N-diethylhexadecylamine is an organic compound belonging to the class of tertiary amines. It is characterized by a long hexadecyl chain attached to a nitrogen atom, which is also bonded to two ethyl groups. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylhexadecylamine can be synthesized through the alkylation of hexadecylamine with diethyl sulfate or diethyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products. The general reaction scheme is as follows:
C16H33NH2+2C2H5I→C16H33N(C2H5)2+2HI
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylhexadecylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, aryl halides, in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethylhexadecylamine is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates.
Biology
In biological research, this compound is used to study membrane dynamics due to its surfactant properties. It can interact with lipid bilayers, making it useful in the preparation of liposomes and other vesicular structures.
Medicine
This compound has potential applications in drug delivery systems. Its ability to form micelles and vesicles can be exploited to encapsulate and transport hydrophobic drugs.
Industry
In industrial applications, this compound is used as an emulsifying agent, corrosion inhibitor, and in the formulation of personal care products such as shampoos and conditioners.
Mechanism of Action
The mechanism by which N,N-diethylhexadecylamine exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chain allows it to insert into lipid bilayers, disrupting membrane integrity and altering permeability. This property is harnessed in various applications, from drug delivery to industrial formulations.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylhexadecylamine
- N,N-diethylhexylamine
- N,N-diethyl-octadecylamine
Uniqueness
N,N-diethylhexadecylamine is unique due to its specific chain length and the presence of two ethyl groups attached to the nitrogen atom. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs with shorter or longer alkyl chains.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool in various scientific and industrial processes.
Properties
IUPAC Name |
N,N-diethylhexadecan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(5-2)6-3/h4-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKRHSASDONRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184929 | |
Record name | N,N-Diethylhexadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30951-88-3 | |
Record name | N,N-Diethyl-1-hexadecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30951-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylhexadecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030951883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethylhexadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylhexadecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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